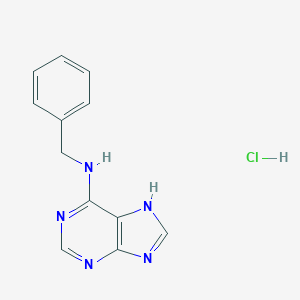

6-苄基氨基嘌呤盐酸盐

描述

N-Benzyl-9H-purin-6-amine Hydrochloride can be used as reagent/reactant of N6-substituted adenines and as protonated benzylaminopurine and creatinine salts for synthetic preparation of ruthenium DMSO chloro zwitterionic inner-sphere complexes. BA is a cytokinin which stimulates plant growth and development. Across kingdoms, cytokinins were studied on isolated rat atria, and benzylaminopurine was the most potent at eliciting a positive inotropic effect.

科学研究应用

采后保鲜: 用于水果和蔬菜(如黄瓜)的采后保鲜,通过增强抗氧化系统和能量状态来减轻冷害 (Chen & Yang, 2013)。

缓蚀: 该化合物在酸性环境中充当冷轧钢等金属的缓蚀剂 (Li, Deng, Fu, & Li, 2009)。

发育毒性研究: 研究表明,6-苄基氨基嘌呤可以诱导斑马鱼的发育毒性并改变其行为,表明潜在的环境和健康影响 (Yang, Qiu, Zhao, & Feng, 2021)。

食品产品分析: 它在食品中被检测和分析,例如使用酶联免疫吸附试验技术检测和分析豆芽 (Zhang 等人,2016)。

提高蔬菜的营养价值: 该化合物用于延缓采收蔬菜(如西兰花)的衰老并增强其健康促进化合物 (Xu 等人,2012)。

植物中的质体分化: 研究了其对植物子叶中质体分化的影响,例如在黄瓜中,表明其在植物生长和发育中的作用 (Farineau & Roussaux, 1975)。

防止大豆落叶: 它用于延迟大豆落叶,证明其在植物生长调节中的作用 (Kuang, Peterson, & Dute, 1992)。

提高脂质和 DHA 产量: 研究表明,6-苄基氨基嘌呤可以刺激微生物中的脂质和 DHA 合成,这在生物柴油和营养补充剂生产中很有用 (Yu 等人,2019)。

作用机制

Target of Action

6-Benzylaminopurine hydrochloride, also known as N-Benzyl-9H-purin-6-amine hydrochloride, is a synthetic cytokinin . Cytokinins are plant hormones that play a crucial role in various processes of plant growth and development . The primary targets of 6-Benzylaminopurine are plant cells, where it stimulates the ability to divide . This results in more rapid plant growth, blossom setup, and improved quality and speed at which fruit is bared .

Mode of Action

6-Benzylaminopurine interacts with its targets by acting as an inhibitor of respiratory kinase in plants . This interaction helps to improve the post-harvest lifespan of green plant life . It also stimulates protein biosynthesis, generally increasing cell division .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and chlorophyll breakdown . As a synthetic cytokinin, 6-Benzylaminopurine attaches to a membrane in the plant and alters signals to repress or activate certain genetic expressions . This can even alter these signals in chloroplasts . Due to their genetic altering factors, cytokinins positively influence transcription factors, causing them to remove outdated and degrading proteins .

Result of Action

The result of 6-Benzylaminopurine’s action is the promotion of plant growth and development . It helps to set blossoms, initiate fruit maturity, and blocks respiratory kinase in plants . It is also capable of enhancing the post-harvest life of green vegetables .

安全和危害

6-Benzylaminopurine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

生化分析

Biochemical Properties

6-Benzylaminopurine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate plant cell division . It is also known to inhibit respiratory kinase in plants .

Cellular Effects

The effects of 6-Benzylaminopurine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the post-harvest life of green vegetables .

Molecular Mechanism

At the molecular level, 6-Benzylaminopurine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates cell division, thereby eliciting plant growth and development responses .

Metabolic Pathways

6-Benzylaminopurine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

属性

IUPAC Name |

N-benzyl-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVCNMLGIVVDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462379 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162714-86-5 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

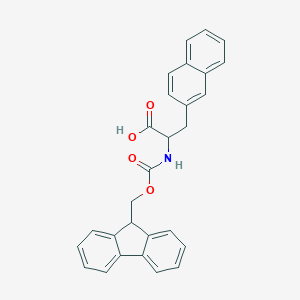

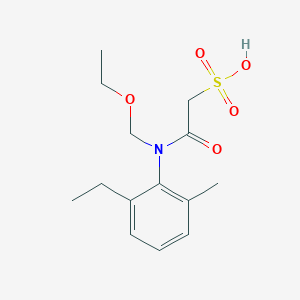

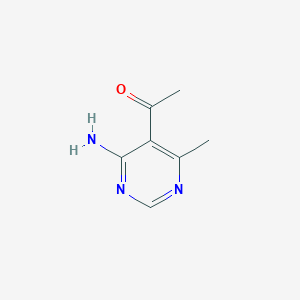

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)

![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)